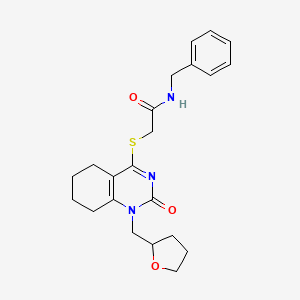

N-benzyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide

Description

N-benzyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a structurally complex small molecule featuring:

- A hexahydroquinazolinone core (a partially saturated bicyclic system with a ketone group at position 2).

- A thioacetamide linker (─S─CH₂─C(=O)─NH─) at position 4, connecting the quinazolinone to a benzyl group.

This compound’s synthesis likely involves multi-step strategies common to heterocyclic chemistry, such as nucleophilic substitution (e.g., S-alkylation of a thiol intermediate with a halogenated acetamide derivative) and cyclization reactions. Structural confirmation would rely on techniques like 1H/13C-NMR (to resolve benzyl, tetrahydrofuran, and amide protons), IR spectroscopy (to identify C=O and C=S stretches), and mass spectrometry (for molecular weight validation).

Properties

IUPAC Name |

N-benzyl-2-[[2-oxo-1-(oxolan-2-ylmethyl)-5,6,7,8-tetrahydroquinazolin-4-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O3S/c26-20(23-13-16-7-2-1-3-8-16)15-29-21-18-10-4-5-11-19(18)25(22(27)24-21)14-17-9-6-12-28-17/h1-3,7-8,17H,4-6,9-15H2,(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QODZJWALJLFARQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NC(=O)N2CC3CCCO3)SCC(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzyl-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-1,2,5,6,7,8-hexahydroquinazolin-4-yl)thio)acetamide is a complex organic compound with promising biological activities. Its unique molecular structure suggests potential applications in medicinal chemistry, particularly in the fields of oncology and neurology.

Chemical Structure and Properties

The compound is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C21H25N3O3S |

| Molecular Weight | 399.5 g/mol |

| CAS Number | 899756-25-3 |

The compound features a hexahydroquinazoline core, which is known for its diverse pharmacological properties, including antitumor and antimicrobial activities. The presence of the tetrahydrofuran moiety enhances solubility and bioavailability, making it a subject of interest in drug development .

Antitumor Activity

Preliminary studies suggest that compounds with similar structures to this compound exhibit significant antitumor properties. The hexahydroquinazoline scaffold has been associated with various pharmacological effects including:

- Inhibition of tumor cell proliferation

- Induction of apoptosis in cancer cells

For instance, compounds with similar structural motifs have demonstrated efficacy against breast cancer cell lines in vitro.

Neuropharmacological Effects

The compound may also interact with orexin receptors and other G-protein coupled receptors (GPCRs), which are significant in the treatment of sleep disorders such as narcolepsy. This interaction suggests potential applications in managing conditions related to sleep regulation.

The biological activity of this compound can be attributed to its functional groups:

- Thioacetamide Group : Prone to nucleophilic substitution reactions.

- Carbonyl Group (C=O) : Can undergo various reactions such as condensation and reduction.

These functional groups enhance the compound's reactivity towards biological targets and may facilitate its pharmacological effects.

Comparison with Similar Compounds

Example: N-{2,2,2-trichloro-1-[(5-phenyl-1,3,4-thiadiazol-2-yl)amino]ethyl}acetamide (Compound 4.1, )

Key Differences :

- The hexahydroquinazolinone core offers partial saturation, reducing ring strain compared to the fully aromatic thiadiazole in 4.1.

Triazole-Thiones with Sulfonyl Groups

Example: 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones (Compounds 7–9, )

Key Differences :

- The triazole-thiones exhibit tautomerism, influencing reactivity (e.g., nucleophilic sulfur vs. thiolate formation), whereas the target’s thioacetamide is a stable linkage.

- Fluorine substituents in compounds 7–9 enhance electronegativity and metabolic stability, contrasting with the target’s benzyl group, which may prioritize membrane permeability.

Cephalosporin Derivatives with Thiadiazolylthio Groups

Example: (6R,7S)-7-[2-(1H-Tetrazol-1-yl)acetamido]-3-[(5-methyl-1,3,4-thiadiazol-2-ylthio)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid ()

Key Differences :

- The cephalosporin’s β-lactam core is critical for antibacterial activity, absent in the target compound.

- The target’s tetrahydrofuran substituent may improve blood-brain barrier penetration compared to the polar tetrazolyl group in the cephalosporin.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.